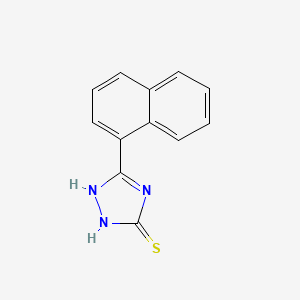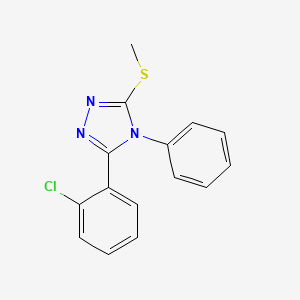
N1-(4,6-Dichloropyrimidin-5-yl)-N1-phenyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(4,6-Dichloropyrimidin-5-yl)-N1-phenyloxalamide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, and an oxalamide group attached to a phenyl ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4,6-Dichloropyrimidin-5-yl)-N1-phenyloxalamide typically involves multiple steps. One common method starts with the cyclization of an aminomalonic ester with guanidine or its salt in the presence of a base to produce 2,5-diamino-4,6-dihydroxypyrimidine. This intermediate is then chlorinated using a chlorinating agent to yield 4,6-dichloropyrimidine. Finally, the 4,6-dichloropyrimidine is reacted with an oxalamide derivative to form this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(4,6-Dichloropyrimidin-5-yl)-N1-phenyloxalamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides.
Scientific Research Applications
N1-(4,6-Dichloropyrimidin-5-yl)-N1-phenyloxalamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms involving pyrimidine derivatives.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N1-(4,6-Dichloropyrimidin-5-yl)-N1-phenyloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The chlorine atoms on the pyrimidine ring enhance its binding affinity to these targets, leading to the modulation of various biochemical pathways . The exact pathways and targets depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Similar Compounds
N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide: This compound is structurally similar and is used in the synthesis of antiviral nucleotide derivatives.
4,6-Dichloropyrimidine: A precursor in the synthesis of various pyrimidine derivatives.
Uniqueness
N1-(4,6-Dichloropyrimidin-5-yl)-N1-phenyloxalamide is unique due to its specific substitution pattern and the presence of the oxalamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound in the synthesis of novel pharmaceuticals and other bioactive molecules.
Properties
Molecular Formula |
C12H8Cl2N4O2 |
|---|---|
Molecular Weight |
311.12 g/mol |
IUPAC Name |
N'-(4,6-dichloropyrimidin-5-yl)-N'-phenyloxamide |
InChI |
InChI=1S/C12H8Cl2N4O2/c13-9-8(10(14)17-6-16-9)18(12(20)11(15)19)7-4-2-1-3-5-7/h1-6H,(H2,15,19) |
InChI Key |
FQAFMGWHDKKRJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=C(N=CN=C2Cl)Cl)C(=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


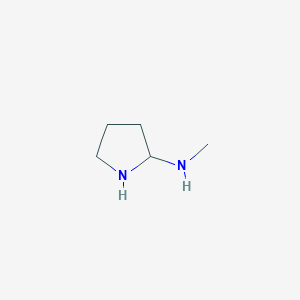
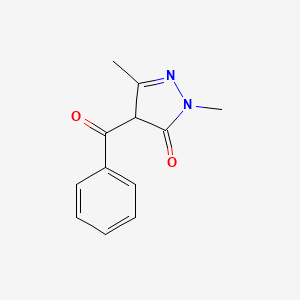
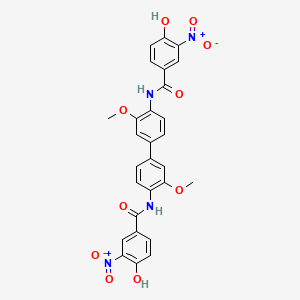
![2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12912983.png)
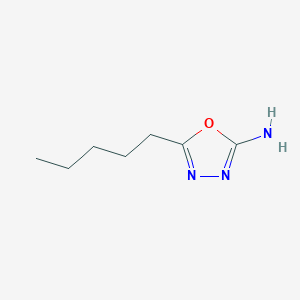
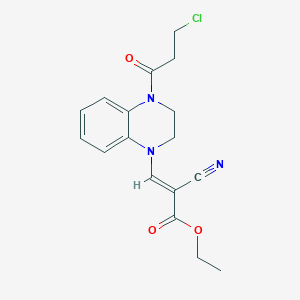
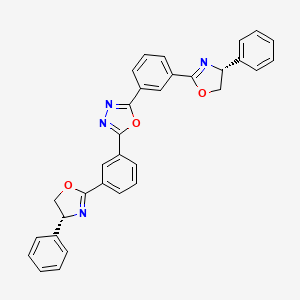
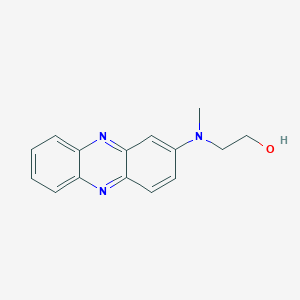


![5-[([1,1'-Biphenyl]-4-yl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12913024.png)
